
7-bromo-3-iodo-4-methoxy-1H-Indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-3-iodo-4-methoxy-1H-Indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, iodine, and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-iodo-4-methoxy-1H-Indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination: Starting with 4-methoxy-1H-indazole, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent such as silver trifluoroacetate in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of greener solvents and reagents to minimize environmental impact.
化学反応の分析
Types of Reactions
7-bromo-3-iodo-4-methoxy-1H-Indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or reduced to a hydroxyl group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium azide or potassium thiolate in DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in ethanol.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Conversion to 7-bromo-3-iodo-4-formyl-1H-Indazole.
Reduction: Formation of 7-bromo-3-iodo-4-hydroxy-1H-Indazole.
Coupling: Formation of biaryl or alkyne derivatives.
科学的研究の応用
Chemistry
In organic chemistry, 7-bromo-3-iodo-4-methoxy-1H-Indazole is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
The compound is studied for its potential biological activities. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. The presence of halogens and a methoxy group may enhance these activities through various mechanisms.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structure can be modified to improve pharmacokinetic properties and target specificity, potentially leading to new therapeutic agents.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity and functional groups make it a versatile intermediate in the production of various drugs.
作用機序
The mechanism of action of 7-bromo-3-iodo-4-methoxy-1H-Indazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The halogen atoms can participate in halogen bonding, influencing molecular recognition and binding affinity. The methoxy group can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.
類似化合物との比較
Similar Compounds
7-bromo-1H-Indazole: Lacks the iodine and methoxy groups, making it less versatile in synthetic applications.
3-iodo-4-methoxy-1H-Indazole: Lacks the bromine atom, which may reduce its reactivity in certain reactions.
4-methoxy-1H-Indazole: Lacks both halogen atoms, significantly altering its chemical properties and reactivity.
Uniqueness
7-bromo-3-iodo-4-methoxy-1H-Indazole is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both bromine and iodine allows for selective functionalization, while the methoxy group can influence the compound’s electronic properties and solubility. This combination makes it a valuable intermediate in both academic research and industrial applications.
特性
分子式 |
C8H6BrIN2O |
|---|---|
分子量 |
352.95 g/mol |
IUPAC名 |
7-bromo-3-iodo-4-methoxy-2H-indazole |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-5-3-2-4(9)7-6(5)8(10)12-11-7/h2-3H,1H3,(H,11,12) |
InChIキー |
HGMBYURTIWGUBF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=NNC(=C12)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


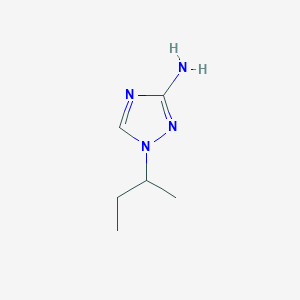
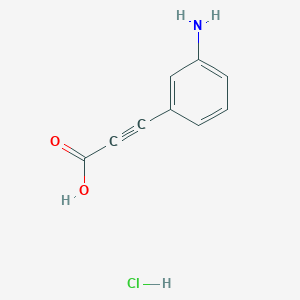
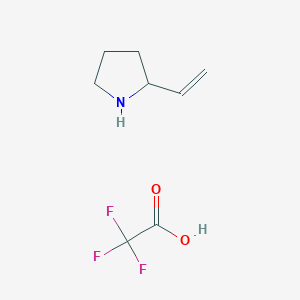
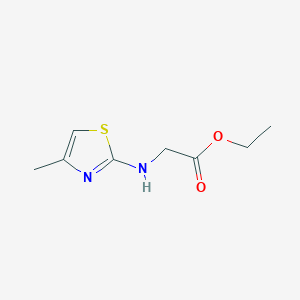
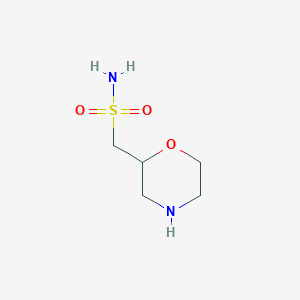
amino}propanoic acid](/img/structure/B13515877.png)

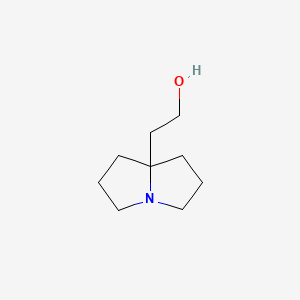

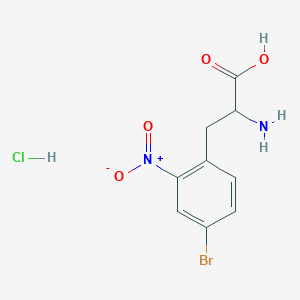
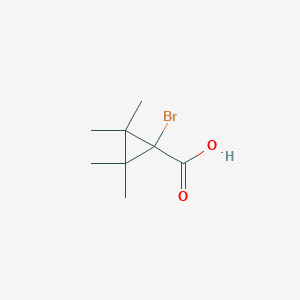

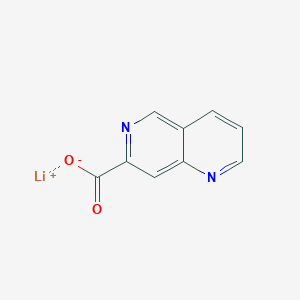
![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)
